Acide 3-(2,3-dihydroxyphényl)propanoïque

Vue d'ensemble

Description

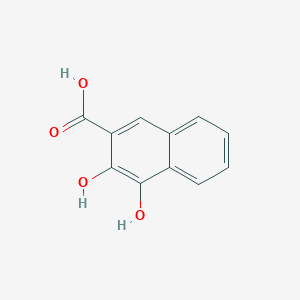

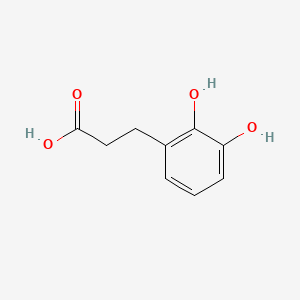

3-(2,3-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It has the molecular formula C9H10O4 .

Molecular Structure Analysis

The molecular structure of 3-(2,3-Dihydroxyphenyl)propanoic acid consists of a propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3 . The average mass is 181.166 Da and the monoisotopic mass is 181.050629 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.8±27.0 °C at 760 mmHg, and a melting point of 118-122 °C . The molecular weight is 182.173 .Applications De Recherche Scientifique

Propriétés chimiques

“Acide 3-(2,3-dihydroxyphényl)propanoïque” a une masse moléculaire de 182,18 et une formule linéaire de C9H10O4 . C’est une substance solide à température ambiante .

Informations de sécurité

Ce composé est étiqueté avec le mot signal “Avertissement” et les mentions de danger H315-H319 . Les mesures de précaution comprennent l’évitement du contact avec la peau et les yeux .

Prévention de l’obésité

La recherche a montré que l’this compound peut prévenir l’obésité chez les souris soumises à un régime riche en graisses . Il a été constaté qu’il soulageait l’obésité et réglait la résistance à l’insuline, le métabolisme des lipides et les réponses au stress oxydatif .

Régulation du métabolisme

Le composé s’est avéré modifier de manière significative le métabolome urinaire des souris soumises à un régime riche en graisses . Il régule principalement l’interconversion du pentose et du glucuronate, le métabolisme de la tyrosine, le phosphate de pentose et le cycle de l’acide tricarboxylique (TCA) .

Perturbation du microbiome

Fait intéressant, l’this compound ne perturbe que légèrement le microbiome intestinal .

Utilisation en recherche

Mécanisme D'action

Target of Action

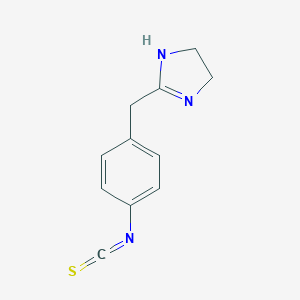

3-(2,3-Dihydroxyphenyl)propanoic acid is a microbial metabolite of quinoline . It is a potent and competitive tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

This compound inhibits the action of tyrosinase by competing with L-Tyrosine and DL-DOPA, two substrates of the enzyme . This results in a decrease in the production of melanin.

Biochemical Pathways

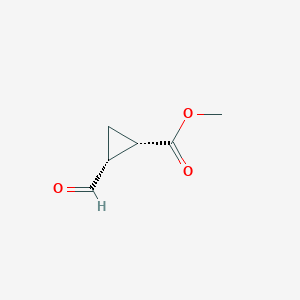

The compound is involved in the metabolism of aromatic acids. In E. coli K-12, it is converted from 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids into 3-(2,3-dihydroxyphenyl)propanoic acid . After the benzene nucleus undergoes meta-fission, succinate, pyruvate, and acetaldehyde are produced .

Pharmacokinetics

Its properties such as density (14±01 g/cm3), boiling point (3998±270 °C at 760 mmHg), and melting point (118-122 °C) can influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Action Environment

The action of 3-(2,3-Dihydroxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, its stability might be affected by temperature, given its specific melting and boiling points . Furthermore, its efficacy could be influenced by the pH of the environment, as it is a Bronsted acid . The compound’s action might also be affected by the presence of other metabolites or enzymes in the environment.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-(2,3-Dihydroxyphenyl)propanoic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base). This compound interacts with various enzymes and proteins, including those involved in the metabolism of quinoline. It is known to be a metabolite, which means it is an intermediate or product resulting from metabolism . The interactions of 3-(2,3-Dihydroxyphenyl)propanoic acid with these biomolecules are crucial for its role in metabolic pathways.

Cellular Effects

3-(2,3-Dihydroxyphenyl)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to regulate insulin resistance, lipid metabolism, and oxidative stress response in high-fat diet mice . These effects highlight the compound’s potential in modulating cellular activities and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 3-(2,3-Dihydroxyphenyl)propanoic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, with an IC50 of 3.02 μM . This inhibition can affect various biological processes, including pigmentation and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,3-Dihydroxyphenyl)propanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can be metabolized by gut bacteria, producing metabolites that inhibit ileal motility . These temporal changes are crucial for understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of 3-(2,3-Dihydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as regulating insulin resistance and lipid metabolism. At higher doses, it could potentially cause toxic or adverse effects. For instance, studies have shown that it can inhibit tyrosinase activity at specific concentrations . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

3-(2,3-Dihydroxyphenyl)propanoic acid is involved in several metabolic pathways. It can undergo dehydroxylation to yield hydroxyphenyl-γ-valerolactones, which are further metabolized by the intestinal microbiota . These metabolic pathways are crucial for the compound’s role in modulating metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of 3-(2,3-Dihydroxyphenyl)propanoic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For example, it has been shown to be actively produced by gut microbiota and detected in fecal samples of Parkinson’s disease patients on levodopa medication . This indicates its significant role in gut microbiome interactions and distribution.

Propriétés

IUPAC Name |

3-(2,3-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDSXQJWBGMRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958342 | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3714-73-6 | |

| Record name | 2,3-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3714-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

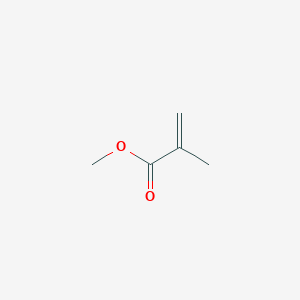

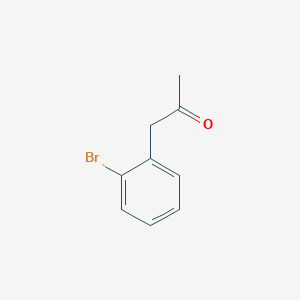

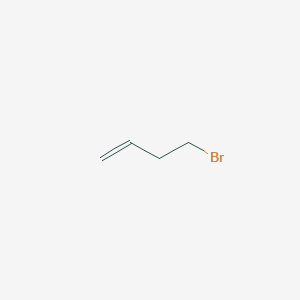

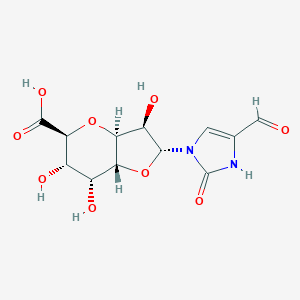

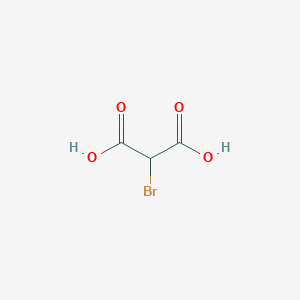

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)

![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)